4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Description
The compound 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic molecule featuring multiple functional groups, including an indole moiety, a sulfonyl group, and a phthalazinone core
Properties
Molecular Formula |
C25H27N3O4S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C25H27N3O4S/c1-3-27-25(29)20-10-6-5-9-19(20)24(26-27)18-12-13-22(32-2)23(16-18)33(30,31)28-15-14-17-8-4-7-11-21(17)28/h4,7-8,11-13,16H,3,5-6,9-10,14-15H2,1-2H3 |
InChI Key |
GGWHWCPLGMOQID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Indole Sulfonyl Intermediate
Starting Material: 2,3-dihydro-1H-indole.
Reagents: Sulfonyl chloride (e.g., methanesulfonyl chloride) and a base (e.g., triethylamine).
Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the sulfonylation reaction.
-
Coupling with Methoxyphenyl Derivative
Starting Material: 4-methoxyphenylboronic acid.
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene).
Conditions: The Suzuki coupling reaction is performed under reflux conditions to ensure complete conversion.
-
Formation of the Phthalazinone Core
Starting Material: 2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one.
Reagents: The previously synthesized intermediate.
Conditions: The final coupling reaction is typically carried out in a polar solvent like DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This might include the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions due to its multiple functional groups.
Material Science: Potential use in the synthesis of novel polymers and materials with unique properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates.
Signal Transduction: Potential role in modulating signal transduction pathways in cells.
Medicine
Anticancer Activity: The compound’s structure suggests potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Anti-inflammatory: Possible use in the development of anti-inflammatory drugs due to its sulfonyl and indole moieties.
Industry
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. The phthalazinone core provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit biological activities.
Sulfonyl Compounds: Sulfonamides like sulfamethoxazole are structurally similar and used as antibiotics.
Phthalazinone Derivatives: Compounds like phthalazone are used in various medicinal applications.
Uniqueness
The unique combination of an indole moiety, sulfonyl group, and phthalazinone core in 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one provides a distinct pharmacophore that can interact with multiple biological targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
